BenchChemオンラインストアへようこそ!

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Medicinal chemistry Physicochemical profiling CNS drug design

Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, CAS 939757-61-6, is a chiral, trisubstituted pyrrolidine-3-carboxylic acid derivative bearing a 3-methoxyphenyl group at C4 and a benzyl group at N1 in a trans (3R,4S) configuration. It belongs to the broader class of N-benzyl-4-arylpyrrolidine-3-carboxylic acids, a scaffold that has been utilized as a key chiral building block for the synthesis of biologically active compounds, including endothelin receptor antagonists and neurokinin-3 receptor modulators.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 939757-61-6
Cat. No. B1388191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
CAS939757-61-6
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1
InChIKeyZFHOJYCXBWSOAW-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic Acid (CAS 939757-61-6): Structural and Physicochemical Baseline for Procurement Decisions


Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, CAS 939757-61-6, is a chiral, trisubstituted pyrrolidine-3-carboxylic acid derivative bearing a 3-methoxyphenyl group at C4 and a benzyl group at N1 in a trans (3R,4S) configuration [1]. It belongs to the broader class of N-benzyl-4-arylpyrrolidine-3-carboxylic acids, a scaffold that has been utilized as a key chiral building block for the synthesis of biologically active compounds, including endothelin receptor antagonists and neurokinin-3 receptor modulators [2]. The compound has a molecular formula of C19H21NO3, a molecular weight of 311.4 g/mol, and a computed XLogP3 of 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies [1]. Its defined trans stereochemistry and the specific 3-methoxy substitution pattern are critical determinants of molecular recognition that cannot be assumed for closely related regioisomeric or diastereomeric analogs.

Why Generic Substitution Fails for Trans-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic Acid: The Critical Role of Regioisomeric and Stereochemical Precision


In-class pyrrolidine-3-carboxylic acid derivatives cannot be generically interchanged because subtle variations in aryl substitution pattern and stereochemistry produce significant differences in pharmacophoric geometry, hydrogen-bonding capacity, and biological target engagement. Published structure-activity relationship (SAR) data on the structurally related 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial series demonstrates that the position of the methoxy substituent on the 4-aryl ring dramatically impacts potency: a 4-methoxy group yields a 10-fold increase in antiplasmodial activity relative to the unsubstituted phenyl analog [1]. Similarly, the trans versus cis relative stereochemistry at C3 and C4 governs the spatial orientation of the carboxylic acid and aryl pharmacophores, a parameter known to be decisive for target binding in pyrrolidine-based protease inhibitors and GPCR modulators [2]. Consequently, procurement of the correct regioisomer (3-methoxy, not 2-methoxy or 4-methoxy) with the defined trans configuration is a non-negotiable requirement for reproducing published synthetic routes or biological results.

Product-Specific Quantitative Evidence Guide: Trans-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic Acid Versus Closest Analogs


Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: Differentiation from the Des-Methoxy Analog

Compared to trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 80896-73-7), the target 3-methoxyphenyl compound exhibits a larger topological polar surface area (TPSA) and an additional hydrogen-bond acceptor atom, parameters that directly influence membrane permeability and oral bioavailability predictions [1][2].

Medicinal chemistry Physicochemical profiling CNS drug design

Hydrogen-Bond Acceptor Count: Quantitative Differentiation from the 4-Phenyl Analog

The 3-methoxy substituent on the target compound adds one hydrogen-bond acceptor relative to the unsubstituted 4-phenyl analog (CAS 80896-73-7), increasing the total HBA count from 3 to 4 [1][2]. This additional HBA site, positioned at the meta position of the 4-aryl ring, provides a geometrically distinct anchor point for hydrogen-bonding interactions with biological targets.

Structure-activity relationships Molecular recognition Drug design

Regioisomeric Differentiation: 3-Methoxy Versus 2-Methoxy Substitution Pattern

The meta (3-) methoxy substitution on the target compound positions the methoxy oxygen in a distinct spatial orientation compared to the ortho (2-) methoxy isomer (CAS 154205-78-4). While both isomers share identical global computed properties (XLogP3 = 0.5, TPSA = 49.8 Ų, 4 HBA, 5 rotatable bonds) [1][2], the 3-methoxy orientation alters the electrostatic potential surface and steric contour of the 4-aryl ring. In the related 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial series, the position of aryl substituents was shown to be a critical potency determinant, with a 10-fold activity difference observed between substituted and unsubstituted phenyl analogs [3].

Regioisomer selectivity Medicinal chemistry SAR Molecular docking

Trans Stereochemistry: Spatial Differentiation from Cis Diastereomers

The target compound possesses a defined trans (3R,4S) configuration, with the carboxylic acid at C3 and the 3-methoxyphenyl group at C4 occupying opposite faces of the pyrrolidine ring. This contrasts with cis diastereomers such as cis-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 154205-77-3), where both substituents are on the same face [1]. In the broader pyrrolidine-3-carboxylic acid series, trans stereochemistry has been shown to be essential for biological activity; the pyrrolidine-containing GPR40 agonist series demonstrated that stereochemistry at C3 and C4 determines the binding mode to the receptor [2].

Stereochemistry Chiral resolution Conformational analysis

Molecular Complexity and Rotatable Bond Count: Differentiation from the Simplified 1-Benzylpyrrolidine-3-carboxylic Acid Scaffold

Relative to the minimal core scaffold 1-benzylpyrrolidine-3-carboxylic acid (CAS 5731-18-0, MW 205.25 g/mol), the target compound incorporates an additional 4-(3-methoxyphenyl) substituent, increasing molecular weight by 106.15 g/mol (52% increase) and rotatable bond count from 3 to 5 [1][2]. This increased complexity provides a more drug-like starting point for lead optimization campaigns, offering additional vectors for SAR exploration.

Building block selection Fragment-based drug design Molecular diversity

Commercially Available Purity Specifications: Vendor-Dependent Quality Differentiation

Commercial suppliers offer trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid at varying purity grades. Documented specifications include ≥98% (HPLC) from MolCore and Leyan, and ≥95% from Chemenu . The compound is available with defined (3R,4S) absolute stereochemistry, as confirmed by IUPAC name and SMILES notation in PubChem: COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 . In contrast, the closely related 2-methoxy regioisomer (CAS 154205-78-4) is listed with incompletely defined stereochemistry at C4 in some vendor catalogs (undefined atom stereocenter count = 1 in PubChem CID 46839567) [1].

Quality control Analytical chemistry Procurement specifications

Best Research and Industrial Application Scenarios for Trans-1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic Acid


Chiral Building Block for Endothelin Receptor Antagonist Scaffolds

The trans-1-benzyl-4-arylpyrrolidine-3-carboxylic acid scaffold serves as the core structural motif for clinically validated endothelin receptor antagonists, including Atrasentan (ABT-627) [1]. The 3-methoxy substitution on the 4-aryl ring of the target compound introduces a hydrogen-bond acceptor at the meta position (HBA count = 4, TPSA = 49.8 Ų) that is absent in the unsubstituted 4-phenyl analog (HBA count = 3, TPSA = 40.5 Ų) [2][3]. This additional functionality provides a synthetic handle for further derivatization (e.g., O-demethylation to the phenol for subsequent etherification) or may directly modulate ETA/ETB receptor subtype selectivity, as demonstrated by SAR studies showing that methoxy-to-methyl replacement on related pyrrolidine-3-carboxylic acids alters endothelin receptor binding selectivity [1].

Precursor for Neurokinin-3 (NK3) Receptor Antagonist Development

N-Benzylpyrrolidine derivatives have been patented as high-potential NK3 receptor antagonists for the treatment of depression, schizophrenia, and Parkinson's disease [4]. The target compound's trans (3R,4S) stereochemistry positions the carboxylic acid and 3-methoxyphenyl groups on opposite faces of the pyrrolidine ring—a geometry that mimics the spatial arrangement required for NK3 receptor pharmacophore models [4]. The defined stereochemistry at both C3 and C4 (2 defined atom stereocenters per PubChem) [2] ensures reproducible synthesis of diastereomerically pure advanced intermediates, which is critical for maintaining consistent biological activity in receptor binding assays.

Fragment-Based and Structure-Guided Lead Discovery Programs

With a molecular weight of 311.4 g/mol and XLogP3 of 0.5, the target compound lies within optimal fragment-to-lead chemical space (MW < 350, logP < 3) [2]. Its topological polar surface area of 49.8 Ų and 4 hydrogen-bond acceptor atoms provide sufficient polarity for aqueous solubility while maintaining the lipophilic character needed for membrane penetration [2]. Compared to the minimal 1-benzylpyrrolidine-3-carboxylic acid scaffold (MW 205.25, only 3 HBA), the target compound offers 52% greater molecular complexity and two additional vectors (4-aryl and methoxy oxygen) for structure-guided optimization [5]. This makes it a superior starting point for fragment growing or structure-based drug design campaigns targeting protease or GPCR active sites.

Regioisomeric Probe for Pharmacophore Elucidation Studies

The specific 3-methoxy (meta) substitution pattern of the target compound distinguishes it from both the 2-methoxy (ortho, CAS 154205-78-4) and 4-methoxy (para, CAS 698359-62-5) regioisomers. In the structurally related 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial series, the position and nature of aryl substituents were shown to produce >10-fold differences in antiplasmodial potency [6]. The target compound's 3-methoxy group orients the oxygen lone pairs in a geometrically distinct manner that can probe hydrogen-bonding requirements in target binding pockets. A systematic procurement of all three regioisomers (2-OCH3, 3-OCH3, 4-OCH3) enables definitive pharmacophore mapping studies to identify the optimal methoxy position for target engagement, with the 3-OCH3 compound serving as the meta-probe in this experimental design.

Quote Request

Request a Quote for Trans-1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.